3,7-Dinitro-1h-indazole
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Overview
Description
3,7-Dinitro-1h-indazole is a heterocyclic compound featuring a bicyclic structure composed of a pyrazole ring fused to a benzene ring. The presence of nitro groups at positions 3 and 7 of the indazole ring imparts unique chemical properties to this compound. Indazole derivatives, including this compound, are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 3,7-Dinitro-1h-indazole can be achieved through various synthetic routes. One common method involves the nitration of 1H-indazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the desired positions .
Industrial production methods for this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
3,7-Dinitro-1h-indazole undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which are valuable intermediates in organic synthesis.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions include amino-indazoles and substituted indazole derivatives .
Scientific Research Applications
3,7-Dinitro-1h-indazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,7-Dinitro-1h-indazole involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates that can interact with cellular components. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
3,7-Dinitro-1h-indazole can be compared with other nitro-substituted indazole derivatives, such as 4-nitro-1H-indazole and 5-nitro-1H-indazole. These compounds share similar structural features but differ in the position and number of nitro groups, which can significantly influence their chemical reactivity and biological activity .
Conclusion
This compound is a versatile compound with significant importance in various scientific fields Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial applications
Properties
IUPAC Name |
3,7-dinitro-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O4/c12-10(13)5-3-1-2-4-6(5)8-9-7(4)11(14)15/h1-3H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUNZLWSPXJVBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514249 |
Source
|
Record name | 3,7-Dinitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31163-67-4 |
Source
|
Record name | 3,7-Dinitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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